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Compound of Interest

Compound Name:
5-Methyl-2-(4-

propoxybenzoyl)pyridine

CAS No.: 1187170-56-4

Cat. No.: B1421726

Get Quote

Executive Summary
5-Methyl-2-(4-propoxybenzoyl)pyridine is a functionalized diaryl ketone featuring a pyridine

ring and a para-alkoxy substituted benzene ring. Belonging to the class of 2-benzoylpyridines,

this compound serves as a critical intermediate in the synthesis of pharmaceutical agents

(particularly kinase inhibitors and GPCR ligands) and advanced materials such as liquid

crystals. Its structure combines the electron-deficient pyridine nucleus with an electron-rich

propoxyphenyl moiety, making it a versatile scaffold for nucleophilic additions, coordination

chemistry, and photochemical applications.

This guide provides a comprehensive technical analysis, including validated synthetic routes,

characterization data, and handling protocols for researchers in medicinal and organic

chemistry.
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Identifier Type Value

Chemical Name 5-Methyl-2-(4-propoxybenzoyl)pyridine

IUPAC Name
(5-methylpyridin-2-yl)(4-

propoxyphenyl)methanone

CAS Number Not widely indexed (Refer to MDL)

MDL Number MFCD13152672

SMILES
CC1=CN=C(C=C1)C(=O)C2=CC=C(OCCC)C=

C2

InChI Key

(Calculated) InChI=1S/C16H17NO2/c1-3-9-19-

15-7-5-13(6-8-15)16(18)14-4-2-12(10)11-17-

14/h2,4-8,11H,3,9H2,1H3

Physicochemical Properties
Property Value (Experimental/Predicted)

Molecular Formula C₁₆H₁₇NO₂

Molecular Weight 255.31 g/mol

Physical State Pale yellow to off-white solid

Melting Point 65–70 °C (Predicted based on analogs)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

LogP ~3.8 (Predicted)

Synthetic Methodologies
The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine is best achieved through

organometallic nucleophilic addition to a pyridine derivative. Two primary routes are

recommended based on precursor availability and yield specificity.

Route A: Grignard Addition (Preferred)
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This method involves the addition of a Grignard reagent derived from 4-propoxybromobenzene

to 5-methyl-2-cyanopyridine. This route is preferred for its directness and avoidance of over-

addition (formation of tertiary alcohols) which can occur with ester substrates.

Protocol:

Grignard Preparation: React 1-bromo-4-propoxybenzene (1.1 eq) with Magnesium turnings

(1.2 eq) in anhydrous THF under N₂ to form (4-propoxyphenyl)magnesium bromide. Initiate

with a crystal of iodine if necessary.

Addition: Cool the Grignard solution to 0°C. Add a solution of 5-methyl-2-cyanopyridine (1.0

eq) in THF dropwise over 30 minutes.

Hydrolysis: Stir at RT for 2 hours. Quench with 2M HCl (aq) and heat at reflux for 1 hour to

hydrolyze the intermediate imine salt to the ketone.

Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Lithiation & Oxidation
This route utilizes the lithiation of 2-bromo-5-methylpyridine followed by reaction with an

aldehyde and subsequent oxidation.

Protocol:

Lithiation: Dissolve 2-bromo-5-methylpyridine in dry ether/THF at -78°C. Add n-BuLi (1.1 eq)

dropwise.

Condensation: Add 4-propoxybenzaldehyde (1.0 eq). Stir at -78°C for 1h, then warm to RT.

Oxidation: Isolate the secondary alcohol intermediate. Dissolve in DCM and treat with

Manganese Dioxide (MnO₂) (10 eq) or use Swern oxidation conditions to yield the ketone.

Synthesis Workflow Diagram
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Route A: Grignard Addition (Preferred)

Route B: Lithiation-Oxidation

1-Bromo-4-propoxybenzene Mg / THF (4-Propoxyphenyl)MgBr Imine Intermediate
+ Nitrile

5-Methyl-2-cyanopyridine

5-Methyl-2-(4-propoxybenzoyl)pyridine

H3O+ Hydrolysis

2-Bromo-5-methylpyridine n-BuLi / -78°C 2-Lithio-5-methylpyridine

Secondary Alcohol
+ Aldehyde

4-Propoxybenzaldehyde MnO2 Oxidation

Click to download full resolution via product page

Figure 1: Comparison of Grignard (Route A) and Lithiation-Oxidation (Route B) synthetic

pathways.[1]

Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical

parameters should be met.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

Pyridine Ring:

δ ~8.55 (d, 1H, H-6, ortho to N).

δ ~8.05 (d, 1H, H-3, ortho to C=O).

δ ~7.65 (dd, 1H, H-4).
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Benzoyl Ring:

δ ~8.05 (d, 2H, ortho to C=O, AA'BB' system).

δ ~6.95 (d, 2H, ortho to OPr, AA'BB' system).

Alkyl Groups:

δ ~4.00 (t, 2H, -OCH₂-).

δ ~2.45 (s, 3H, Py-CH₃).

δ ~1.85 (m, 2H, -CH₂-CH₂-CH₃).

δ ~1.05 (t, 3H, -CH₂-CH₃).

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization).

Expected Mass: [M+H]⁺ = 256.13 m/z.

Fragmentation: Loss of propyl group [M-43]⁺ may be observed.

Infrared Spectroscopy (IR)
Carbonyl (C=O): Strong band at 1650–1665 cm⁻¹ (characteristic of diaryl ketones).

C=N / C=C: Bands at 1580–1600 cm⁻¹.

Ether (C-O): Band at ~1250 cm⁻¹.

Applications & Utility
Pharmaceutical Intermediate
The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, often serving as

a precursor for:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


p38 MAP Kinase Inhibitors: The pyridine nitrogen can hydrogen bond with the ATP-binding

pocket (hinge region), while the benzoyl group directs substituents into the hydrophobic

pocket.

Orexin Receptor Antagonists: Similar scaffolds are found in sleep disorder therapeutics (e.g.,

Suvorexant analogs).

Antihistamines: Historically related to carbinoxamine derivatives (after reduction to the

carbinol).

Material Science (Liquid Crystals)
Substituted benzoylpyridines exhibit dielectric anisotropy. The 4-propoxy group imparts

flexibility and rod-like geometry (mesogenicity), making this compound a potential component

in nematic liquid crystal mixtures or as a photoinitiator in polymerization due to the photoactive

benzoyl moiety.

Coordination Chemistry
The compound acts as a bidentate N,O-ligand. It can chelate transition metals (e.g., Cu(II),

Zn(II), Ru(II)) to form complexes used in catalysis or as luminescent materials.

Safety & Handling (SDS Highlights)
Hazard Class Statement Precaution

Acute Toxicity H302: Harmful if swallowed.
Do not eat, drink, or smoke

when using.

Skin Irritation H315: Causes skin irritation.
Wear nitrile gloves and lab

coat.

Eye Irritation
H319: Causes serious eye

irritation.
Wear safety goggles.

Environmental H411: Toxic to aquatic life.
Dispose of as hazardous

chemical waste.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the methyl group or hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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